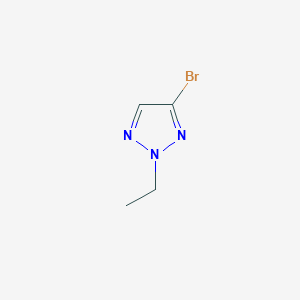![molecular formula C9H9F3O B1380851 [4-(2,2,2-Trifluoroethyl)phenyl]methanol CAS No. 1108151-49-0](/img/structure/B1380851.png)
[4-(2,2,2-Trifluoroethyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(2,2,2-Trifluoroethyl)phenyl]methanol” is a chemical compound with the CAS Number: 1108151-49-0 . It has a molecular weight of 190.17 . The IUPAC name for this compound is (4-(2,2,2-trifluoroethyl)phenyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4,13H,5-6H2 . This code provides a specific description of the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 190.17 .
Aplicaciones Científicas De Investigación
Electrolytic Systems : Tajima and Fuchigami (2005) developed an electrolytic system using solid-supported bases for in situ generation of a supporting electrolyte from methanol as a solvent. Their study demonstrated the successful anodic methoxylation of phenyl 2,2,2-trifluoroethyl sulfide, providing an efficient method for separating the alpha-methoxylated product and recyclable solid-supported bases (Tajima & Fuchigami, 2005).
Fluorescence Study in Bioconjugates : Singh and Darshi (2004) explored the fluorescence properties of (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol. They studied its behavior in different media, including organic solvents and protein environments, highlighting its potential as a fluorescence probe in bioconjugates with bovine and human serum albumins (Singh & Darshi, 2004).
Thiol Protecting Group : Qiu et al. (2023) introduced tris(4-azidophenyl)methanol as a novel and multifunctional thiol protecting group. This compound can be used in peptoid synthesis and cleaved under mild conditions, offering new opportunities in materials chemistry applications (Qiu et al., 2023).
Solid-Phase Organic Synthesis : Manzotti, Reger, and Janda (2000) reported an improved synthesis method for (4-ethenylphenyl)diphenyl methanol. They utilized this compound in preparing trityl functionalized polystyrene resin containing a tetrahydrofuran cross-linker, suitable for solid-phase organic synthesis (Manzotti, Reger, & Janda, 2000).
Solvatochromism and Solvatochromic Switches : Nandi et al. (2012) synthesized four 4-[[(4-nitrophenyl)methylene]imino]phenols and studied their solvatochromic behavior in solution. They found a reversal in solvatochromism and used these compounds as probes for investigating binary solvent mixtures, demonstrating their potential use in solvatochromic switches (Nandi et al., 2012).
Safety and Hazards
The safety information for “[4-(2,2,2-Trifluoroethyl)phenyl]methanol” indicates that it is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary target of [4-(2,2,2-Trifluoroethyl)phenyl]methanol is Tyrosine–tRNA ligase, cytoplasmic . This enzyme plays a crucial role in protein synthesis by attaching the amino acid tyrosine to the appropriate tRNA molecule.
Mode of Action
It is likely that the compound interacts with the active site of the enzyme, potentially altering its function .
Biochemical Pathways
Given its target, it is plausible that it impacts the protein synthesis pathway, specifically the process of trna aminoacylation .
Pharmacokinetics
These properties play a significant role in determining the compound’s bioavailability .
Result of Action
Given its target, it is likely that the compound affects protein synthesis, potentially leading to changes in cellular function .
Propiedades
IUPAC Name |
[4-(2,2,2-trifluoroethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4,13H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVXOLAPROZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108151-49-0 |
Source


|
| Record name | [4-(2,2,2-trifluoroethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(ethylsulfanyl)methyl]benzoate](/img/structure/B1380779.png)








